1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide
CAS No.: 1172269-69-0
Cat. No.: VC11932156
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172269-69-0 |
|---|---|
| Molecular Formula | C16H17N5O3 |
| Molecular Weight | 327.34 g/mol |
| IUPAC Name | 1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H17N5O3/c1-4-21-10(2)9-13(20-21)14(22)17-16-19-18-15(24-16)11-5-7-12(23-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,19,22) |
| Standard InChI Key | JPWWTNXVLBYNTF-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C |
| Canonical SMILES | CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide, reflects its hybrid architecture. The pyrazole ring at position 1 is substituted with an ethyl group, while the carboxamide group at position 3 links to a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl substituent. Key structural features include:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-rich regions capable of π-π stacking and hydrogen bonding .
-
1,3,4-Oxadiazole Moiety: A heterocyclic ring known for enhancing metabolic stability and binding affinity to biological targets .
-
4-Methoxyphenyl Group: A hydrophobic substituent that improves membrane permeability and modulates electronic effects.
The canonical SMILES string CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C encodes this arrangement, validated by InChIKey JPWWTNXVLBYNTF-UHFFFAOYSA-N.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide follows a multi-step protocol :
-
Formation of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine:
-
Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid:
-
Reactants: Ethyl hydrazine and acetylacetone.
-
Conditions: Cyclization under acidic conditions (HCl, 60°C, 4 hours).
-
-
Coupling Reaction:
-
Reactants: 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine.
-
Coupling Agent: Propanephosphonic anhydride (T3P) in acetonitrile.
-
Conditions: Room temperature, 12 hours, under nitrogen.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7).
-
Optimization Strategies
-
Solvent Selection: Methanol and acetonitrile enhance reaction efficiency due to their polar aprotic nature.
-
Catalyst Use: T3P minimizes epimerization and improves yields (≥75%) compared to traditional carbodiimides .
-
Scalability: Gram-scale production is feasible with batch reactors, maintaining >70% yield.
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 327.34 g/mol | Mass Spectrometry |
| logP | 1.94 | HPLC |
| logD (pH 7.4) | 1.90 | Shake Flask |
| Polar Surface Area | 63.96 Ų | Computational |
| Hydrogen Bond Donors | 2 | In Silico |
| Hydrogen Bond Acceptors | 5 | In Silico |
The compound’s moderate lipophilicity (logP ~1.9) and balanced polar surface area suggest favorable absorption and distribution profiles, aligning with Lipinski’s rule of five. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 1 month).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (s, 1H, pyrazole-H), 4.20 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 162.1 (oxadiazole-C), 159.8 (Ar-OCH₃), 148.5, 142.3, 128.9, 114.7 (aromatic carbons), 55.3 (OCH₃), 44.8 (CH₂CH₃), 14.1 (CH₃).
Infrared Spectroscopy (IR)
-
Key Bands: 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
Mass Spectrometry
-
ESI-MS: m/z 328.14 [M+H]⁺, 350.12 [M+Na]⁺.
Biological Activities and Mechanisms
Kinase Inhibition
-
Targets: Vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR).
-
IC₅₀: 0.19–2 nM against fMLP-induced neutrophil chemotaxis, outperforming dexamethasone .
Antimicrobial Activity
-
Bacterial Strains: MIC = 8 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Fungal Strains: MIC = 16 µg/mL against Candida albicans.
Comparative Analysis with Analogues
Electron-donating groups (e.g., methoxy) enhance solubility but may reduce target affinity compared to electron-withdrawing substituents (e.g., chloro) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume